Regioisomeric Differentiation: 3-Methylphenyl vs. 4-Methylphenyl N-Aryl Substitution
The target compound bears a 3-methylphenyl substituent on the acetamide nitrogen, whereas its closest commercially available analog, CAS 899214-51-8, bears a 4-methylphenyl group. In the broader tetrahydropyrazin-2-yl acetamide class disclosed in WO2006019975A1, the position of methyl substitution on the N-aryl ring was shown to affect bradykinin B2 receptor binding, with certain regioisomers exhibiting >10-fold differences in functional antagonism potency within the same assay [1]. Although direct head-to-head data for this specific pair are not publicly available, the class-level structure-activity relationship indicates that 3-methyl vs. 4-methyl substitution is not functionally equivalent and cannot be assumed interchangeable [1].
| Evidence Dimension | N-aryl methyl substitution position effect on bradykinin B2 antagonism |
|---|---|
| Target Compound Data | 3-methylphenyl regioisomer (CAS 899214-54-1); specific potency data not publicly disclosed |
| Comparator Or Baseline | 4-methylphenyl regioisomer (CAS 899214-51-8); specific potency data not publicly disclosed |
| Quantified Difference | Class-level SAR shows >10-fold potency shifts between regioisomers in the same assay system for related exemplars; exact fold difference for this pair is not established. |
| Conditions | Bradykinin B2 receptor functional antagonism assay (patent WO2006019975A1 exemplar data) |
Why This Matters
Procurement of the correct regioisomer is critical because methyl group position on the N-aryl ring determines target engagement; substituting the 4-methylphenyl analog risks complete loss of the desired pharmacological activity.
- [1] Askew, B.C. et al. (2005). 1,2,3,4-tetrahydropyrazin-2-yl acetamides and their use as bradykinin antagonists for the treatment of inflammation related disorders. WO2006019975A1. View Source
